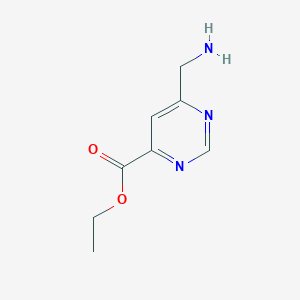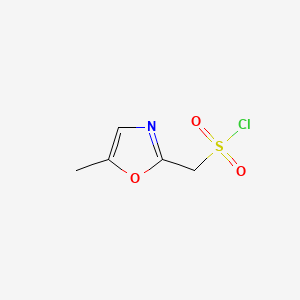
(5-Methyloxazol-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyloxazol-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H7ClNO3S. It is a derivative of methanesulfonyl chloride, featuring a methyloxazole ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5-Methyloxazol-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common route involves the reaction of methanesulfonyl chloride with 5-methyloxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyloxazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Addition Reactions: It can add to alkenes and alkynes, forming sulfonylated products.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures for substitution reactions, ambient conditions for addition reactions
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
(5-Methyloxazol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Methyloxazol-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, typically nitrogen, oxygen, or sulfur. This reaction often proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in the formation of the final product.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the oxazole ring, used in similar reactions.
(5-Methylisoxazol-3-yl)methanesulfonyl chloride: A structural isomer with the isoxazole ring instead of the oxazole ring.
(5-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride: Another analog with a tetrahydrofuran ring.
Uniqueness
(5-Methyloxazol-2-yl)methanesulfonyl chloride is unique due to the presence of the methyloxazole ring, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the oxazole ring is required for biological activity or chemical functionality.
Propiedades
Fórmula molecular |
C5H6ClNO3S |
|---|---|
Peso molecular |
195.62 g/mol |
Nombre IUPAC |
(5-methyl-1,3-oxazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-7-5(10-4)3-11(6,8)9/h2H,3H2,1H3 |
Clave InChI |
ILORDOFYQKXBEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(O1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
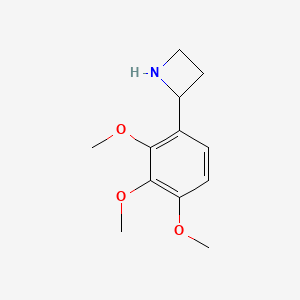
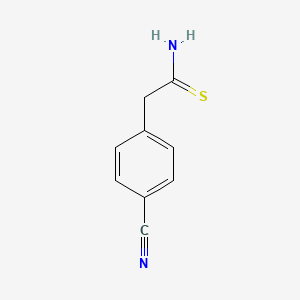

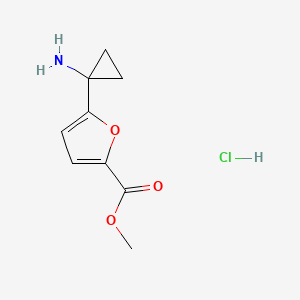
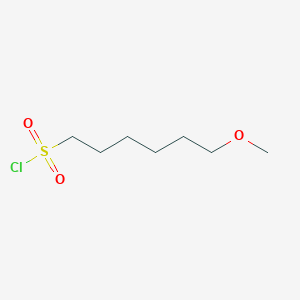
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
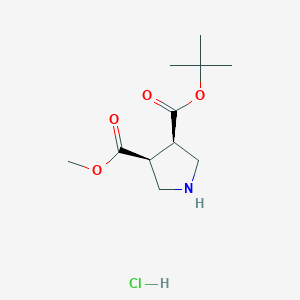
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
